4-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
4-(Methylthio)pyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its stability and reactivity. This compound features a boronic acid ester functional group, which is known for its versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)pyridine-3-boronic acid pinacol ester typically involves the following steps:
Borylation of Pyridine Derivatives: The starting material, 4-(methylthio)pyridine, undergoes a borylation reaction.
Pinacol Ester Formation: The resulting boronic acid is then esterified with pinacol to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Continuous Flow Borylation: Utilizing continuous flow reactors for the borylation step to enhance efficiency and control.
Automated Esterification: Automated systems for the esterification step to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: The compound can undergo protodeboronation, where the boronic ester group is replaced by a hydrogen atom.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators and hydrogen donors are used under mild conditions.
Major Products
Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding pyridine derivative with a hydrogen atom replacing the boronic ester group.
Scientific Research Applications
4-(Methylthio)pyridine-3-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Used in the development of pharmaceuticals, especially in the synthesis of biologically active compounds.
Material Science: Employed in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 4-(methylthio)pyridine-3-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-3-pyridineboronic acid pinacol ester
- 4-Methyl-3-thiopheneboronic acid pinacol ester
- 4-Methyl-3-pentenylboronic acid pinacol ester
Uniqueness
4-(Methylthio)pyridine-3-boronic acid pinacol ester is unique due to its methylthio group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific cross-coupling reactions where other boronic esters may not perform as effectively.
Properties
Molecular Formula |
C12H18BNO2S |
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Molecular Weight |
251.16 g/mol |
IUPAC Name |
4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-8-14-7-6-10(9)17-5/h6-8H,1-5H3 |
InChI Key |
GVXZOFIUAYWWSY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)SC |
Origin of Product |
United States |
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